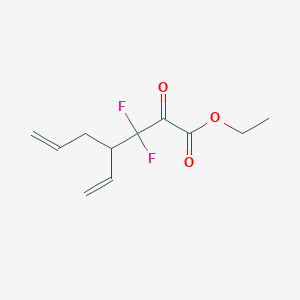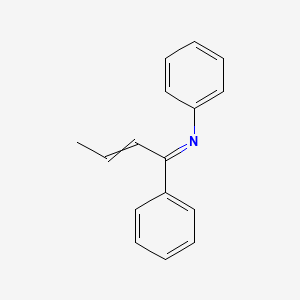
(1E)-N,1-Diphenylbut-2-en-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N,1-Diphenylbut-2-en-1-imine is an organic compound characterized by the presence of a but-2-en-1-imine group attached to two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N,1-Diphenylbut-2-en-1-imine typically involves the condensation of benzaldehyde with but-2-en-1-amine under acidic conditions. The reaction is carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the imine bond. The reaction mixture is then purified through recrystallization to obtain the desired product in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pH, which are critical for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(1E)-N,1-Diphenylbut-2-en-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of (1E)-N,1-Diphenylbut-2-en-1-amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(1E)-N,1-Diphenylbut-2-en-1-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-N,1-Diphenylbut-2-en-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1E)-N,1-Diphenylprop-2-en-1-imine: Similar structure but with a shorter carbon chain.
(1E)-N,1-Diphenylhex-2-en-1-imine: Similar structure but with a longer carbon chain.
(1E)-N,1-Diphenylbut-2-en-1-amine: Reduced form of the imine compound.
Uniqueness
(1E)-N,1-Diphenylbut-2-en-1-imine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
196085-21-9 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N,1-diphenylbut-2-en-1-imine |
InChI |
InChI=1S/C16H15N/c1-2-9-16(14-10-5-3-6-11-14)17-15-12-7-4-8-13-15/h2-13H,1H3 |
InChI Key |
PHEOVEJPFWZASC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=NC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one](/img/structure/B12562731.png)
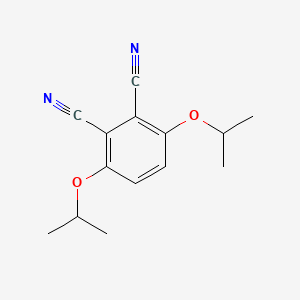
![1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]](/img/structure/B12562758.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)
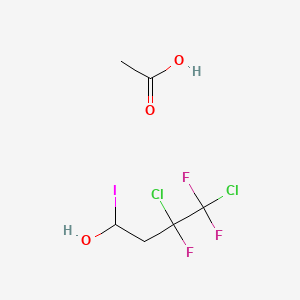
![4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid](/img/structure/B12562771.png)

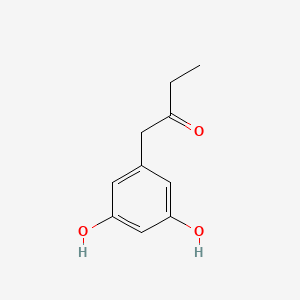

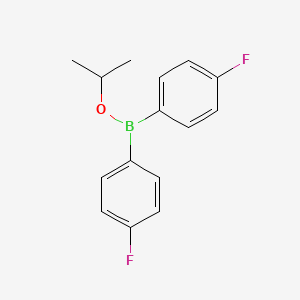
![Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester](/img/structure/B12562795.png)
![N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide](/img/structure/B12562799.png)

